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Compound of Interest

Compound Name: 2-Iodo-1,3-dimethylbenzene

Cat. No.: B054174 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-
1,3-dimethylbenzene (also known as 2-Iodo-m-xylene). The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This document compiles available spectroscopic data, outlines general experimental

methodologies for data acquisition, and presents this information in a structured and accessible

format.

Chemical Structure and Properties
2-Iodo-1,3-dimethylbenzene is an organoiodine compound with the chemical formula C₈H₉I.

Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3,

and an iodine atom at position 2.

Physical and Chemical Properties:
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Property Value Reference

Molecular Formula C₈H₉I --INVALID-LINK--

Molecular Weight 232.06 g/mol --INVALID-LINK--

CAS Number 608-28-6 --INVALID-LINK--

Boiling Point 223-224 °C --INVALID-LINK--

Density 1.608 g/mL at 25 °C --INVALID-LINK--

Refractive Index (n20/D) 1.6030 --INVALID-LINK--

Spectroscopic Data
This section presents the available spectroscopic data for 2-Iodo-1,3-dimethylbenzene. For

comparative purposes, where direct experimental data for the target molecule is unavailable,

data for a closely related isomer, 4-Iodo-m-xylene (1-Iodo-2,4-dimethylbenzene), is provided

and clearly identified.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in a molecule.

¹H NMR Data for 2-Iodo-1,3-dimethylbenzene:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.19 d 2H Ar-H

6.94 t 1H Ar-H

2.44 s 6H -CH₃

Source: Wired Chemist[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Note: Experimental ¹³C NMR data for 2-Iodo-1,3-dimethylbenzene was not found in the

searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-

dimethylbenzene) and is provided for comparative analysis.

¹³C NMR Data for 4-Iodo-m-xylene:

Chemical Shift (ppm) Assignment

141.4 Ar-C

138.0 Ar-C

130.3 Ar-CH

128.8 Ar-CH

99.4 Ar-C-I

23.3 -CH₃

20.8 -CH₃

Source: PubChem[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Note: An experimental IR spectrum for 2-Iodo-1,3-dimethylbenzene was not found in the

searched databases. The following data is for the isomer 4-Iodo-m-xylene (1-Iodo-2,4-

dimethylbenzene) and is provided for comparative analysis.

Key IR Absorptions for 4-Iodo-m-xylene:
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Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Strong
C-H stretch (aromatic and

alkyl)

1595, 1475 Medium-Strong C=C stretch (aromatic ring)

~800 Strong
C-H bend (aromatic, out-of-

plane)

~550 Medium C-I stretch

Source: PubChem[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data for 2-Iodo-1,3-dimethylbenzene (Electron Ionization):

m/z Relative Intensity (%) Assignment

232 100 [M]⁺ (Molecular Ion)

105 85 [M - I]⁺

104 30 [M - I - H]⁺

79 25 [C₆H₇]⁺

77 35 [C₆H₅]⁺

Source: NIST WebBook[3]

Experimental Protocols
This section outlines generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of internal standard (e.g., TMS). Transfer the solution to a 5 mm NMR tube. Place the NMR tube in the spectrometer.Sample ready Lock and shim the instrument. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. Apply Fourier transform to the raw data.Raw data Phase and baseline correct the spectra. Calibrate the chemical shifts using the internal standard. Integrate the signals in the ¹H NMR spectrum.

Sample Preparation (Liquid)

Data Acquisition Data Processing

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Place the sample holder in the IR spectrometer.Sample ready

Alternatively, for ATR-IR, place a drop of the sample directly onto the ATR crystal.

Acquire a background spectrum. Acquire the sample spectrum. The instrument software automatically subtracts the background from the sample spectrum.Raw data The resulting spectrum is displayed as % Transmittance or Absorbance vs. Wavenumber.

Sample Introduction Data Acquisition Data Processing

Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or GC/LC). The sample is vaporized and ionized (e.g., by electron impact).Sample ready The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The instrument software generates a mass spectrum, which is a plot of relative intensity vs. m/z.Raw data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-1,3-dimethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054174#spectroscopic-data-for-2-iodo-1-3-
dimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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